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Compound of Interest

3-Bromo-6-methyl-1H-indazol-5-
Compound Name: )
amine

Cat. No.: B1343711

An In-depth Technical Guide to 3-Bromo-6-
methyl-1H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical
properties of 3-Bromo-6-methyl-1H-indazol-5-amine. Due to the limited availability of
experimental data for this specific compound, this guide also includes predicted properties and
general experimental protocols based on structurally related molecules. The indazole scaffold
is a key pharmacophore in many biologically active compounds, particularly as kinase inhibitors
in cancer therapy.

Core Physical and Chemical Properties

Experimental data for the physical and chemical properties of 3-Bromo-6-methyl-1H-indazol-
5-amine is not extensively available in peer-reviewed literature. The following tables
summarize the available compound identification and predicted physicochemical properties.

Table 1: Compound Identification
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Identifier Value

IUPAC Name 3-bromo-6-methyl-1H-indazol-5-amine
CAS Number 1000343-43-0

Molecular Formula CsHsBrNs

Molecular Weight 226.08 g/mol

Canonical SMILES

CC1=CC2=C(C=C1N)C(=NN2)Br

InChl

INChl=1S/C8H8BIN3/c1-4-2-7-5(3-
6(4)10)8(9)12-11-7/h2-3H,10H2,1H3,(H,11,12)

InChlKey

QANHUNMOMXHWPX-UHFFFAOYSA-N

Table 2: Predicted Physicochemical Properties

Property Predicted Value
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available
LogP Not available

Experimental Protocols

Detailed experimental protocols for the synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine

are not readily found in the public domain. However, a plausible synthetic route can be

extrapolated from general methods for the synthesis of substituted indazoles. Below is a

representative protocol for the synthesis of a related bromo-indazol-amine, which could be

adapted for the target compound.

Representative Synthesis: Preparation of 5-Bromo-1H-indazol-3-amine from 5-Bromo-2-

fluorobenzonitrile
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This protocol describes the synthesis of an isomer, 5-Bromo-1H-indazol-3-amine, and serves
as an illustrative example of indazole ring formation.

Materials:

e 5-Bromo-2-fluorobenzonitrile

o Hydrazine hydrate (80%)

e Ethanol

e Round-bottom flask

» Reflux condenser

e Heating mantle

o Standard laboratory glassware for workup and purification
Procedure:

e To a solution of 5-bromo-2-fluorobenzonitrile (1.0 equivalent) in ethanol, add hydrazine
hydrate (excess, e.g., 10-20 equivalents).

e Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer
Chromatography (TLC).

e Upon completion of the reaction (typically within a few hours), cool the mixture to room
temperature.

* Remove the solvent and excess hydrazine under reduced pressure.

e The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol)
to yield the desired 5-bromo-1H-indazol-3-amine.

Note: This is a generalized procedure and would require optimization for the synthesis of 3-
Bromo-6-methyl-1H-indazol-5-amine, likely starting from a different substituted benzonitrile
precursor.
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Potential Biological Activity and Signaling Pathways

While there is no direct evidence for the biological activity of 3-Bromo-6-methyl-1H-indazol-5-
amine, the indazole core is a well-established scaffold for kinase inhibitors used in oncology.[1]
[2][3] Many indazole derivatives have been developed to target key signaling pathways
implicated in cancer cell proliferation, survival, and angiogenesis, such as the MAPK/ERK and
VEGFR signaling pathways.[1][4][5]

Plausible Synthetic Workflow

The following diagram illustrates a potential synthetic approach to 3-Bromo-6-methyl-1H-
indazol-5-amine, starting from a substituted toluene derivative. This represents a logical,
though unconfirmed, synthetic strategy.

1. NaNOz, HCI
Substituted Br2 - 2-Amino-5-bromo-4- 2. Heat f A A 3-Bromo-6-methyl-
2-Amino-4-methylbenzonitrile g | EETIETED “"| methylbenzonitrile >{RRazctizatchledeyelization 1H-indazol-5-amine

Click to download full resolution via product page

Plausible synthetic workflow for the target compound.

Representative Sighaling Pathway: MAPK/ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that
regulates cell growth, proliferation, and survival.[4][6] Dysregulation of this pathway is a
common feature in many cancers, making it a prime target for therapeutic intervention.[7]
Indazole-based compounds are known to act as inhibitors of key kinases within this pathway,
such as RAF and MEK.[1] The diagram below illustrates the MAPK/ERK signaling cascade and
indicates the potential points of inhibition by a kinase inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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